molecular formula C18H20N4O3S B2527344 ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1173390-26-5

ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2527344
CAS No.: 1173390-26-5
M. Wt: 372.44
InChI Key: DUCRJJIRJYOGFG-VHEBQXMUSA-N
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Description

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactionsKey reagents include ethyl bromoacetate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound .

Scientific Research Applications

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its combination of the benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-5-22-14-8-7-12(17(24)25-6-2)10-15(14)26-18(22)19-16(23)13-9-11(3)21(4)20-13/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCRJJIRJYOGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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